molecular formula C26H34N2 B14329373 1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) CAS No. 105443-28-5

1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)

Katalognummer: B14329373
CAS-Nummer: 105443-28-5
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: NCDBILBOOWVCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) is a complex organic compound characterized by its unique structure, which includes ethene and phenylene groups linked to dimethylpyrrolidine units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) typically involves a multi-step process. One common method includes the reaction of ethene with 4,1-phenylene to form an intermediate, which is then reacted with 2,5-dimethylpyrrolidine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of 1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-[Methylenedi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)
  • 1,1’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)

Uniqueness

1,1’-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

105443-28-5

Molekularformel

C26H34N2

Molekulargewicht

374.6 g/mol

IUPAC-Name

1-[4-[1-[4-(2,5-dimethylpyrrolidin-1-yl)phenyl]ethenyl]phenyl]-2,5-dimethylpyrrolidine

InChI

InChI=1S/C26H34N2/c1-18-6-7-19(2)27(18)25-14-10-23(11-15-25)22(5)24-12-16-26(17-13-24)28-20(3)8-9-21(28)4/h10-21H,5-9H2,1-4H3

InChI-Schlüssel

NCDBILBOOWVCDG-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(N1C2=CC=C(C=C2)C(=C)C3=CC=C(C=C3)N4C(CCC4C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.